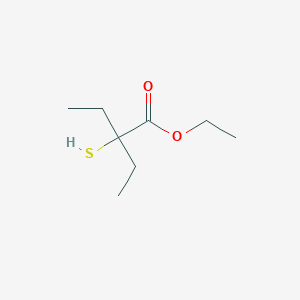

2-Ethyl-2-mercapto-butyric acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethyl-2-mercapto-butyric acid ethyl ester” is a chemical compound with the molecular formula C8H16O2 . It is used as a flavor and fragrance agent, and it has a sulfurous type odor and an onion type flavor .

Synthesis Analysis

The synthesis of “this compound” could potentially be similar to the synthesis of 2-Ethylbutyric acid, which involves a condensation reaction between ethanol and butyric acid . Esters like this one react with acids to liberate heat along with alcohols and acids .Chemical Reactions Analysis

Esters, including “this compound”, react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

2-Ethyl-2-mercapto-butyric acid ethyl ester serves as a critical intermediate in chemical syntheses, showcasing its utility in the formation of complex molecules. For instance, its derivatives, influenced by their thiol-reactive properties, have been explored in the synthesis of various compounds. A notable example is the derivatization of sorbic acid-thiol adducts, where ethyl and methyl sorbate react with thiols to form diadducts and specific ester products, emphasizing the flexibility and reactivity of thiol-containing compounds in synthetic chemistry (Khandelwal & Wedzicha, 1990). Similarly, the Hantzsch pyrrole synthesis utilizes ethyl esters of alkyl and dialkylpyrrole carboxylic acids, highlighting the role of esterified compounds in facilitating complex organic reactions (Roomi & Macdonald, 1970).

Odor and Sensory Applications

The branched esters, including those similar to this compound, have been studied for their odor thresholds. These compounds exhibit significant variations in sensory perception, indicating their potential use in flavorings and fragrances. Research shows that the odor thresholds of branched esters are generally lower than their straight-chain counterparts, pointing to their efficacy in more potent and desirable sensory applications (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

Nanotechnology and Material Science

In material science, the amphiphilic properties of certain esters, akin to this compound, have been exploited for the development of advanced materials. For example, the synthesis of an amphiphilic multiblock poly(ether–ester) containing multiple thiols has demonstrated its potential in fabricating reduction-responsive core-crosslinked micelles for controlled drug release, showcasing the intersection of chemical synthesis and nanotechnology for biomedical applications (Sun et al., 2014).

Green Chemistry and Catalysis

The synthesis of related esters in environmentally friendly solvents, like room temperature ionic liquids, represents a shift towards green chemistry. Such methodologies not only offer an eco-friendly alternative but also improve reaction efficiencies and product isolation, highlighting the role of this compound derivatives in promoting sustainable chemical practices (Zhou, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-2-sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNYAZJWWYSKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)

![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)